ácidos aminobenzoicos y derivados

Aminobenzoic acids and their derivatives are a class of organic compounds that play a significant role in the pharmaceutical, cosmetic, and sunscreen industries. These compounds contain an amino group attached to a benzene ring, giving them unique chemical properties. Common derivatives include methylaminobenzoic acid and diaminobenzoic acid, which often exhibit enhanced solubility and reactivity compared to their parent compound.

In the pharmaceutical sector, aminobenzoic acids are utilized in the synthesis of various drugs due to their ability to form salts with acidic or basic compounds. For instance, sodium phenylalanine-aminobenzoate is used as an intermediate for the production of certain medicinal products.

In cosmetics and sunscreens, these compounds serve as UV absorbers and antioxidants. They effectively protect skin from harmful ultraviolet radiation by absorbing UVB rays and enhancing overall skin health. Their incorporation into skincare formulations provides broad-spectrum protection, making them indispensable in formulating effective sunscreen products.

Due to their versatile applications and favorable physicochemical properties, aminobenzoic acids and their derivatives continue to be of great interest to researchers and industry professionals alike.

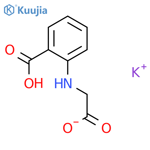

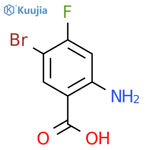

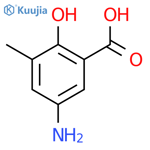

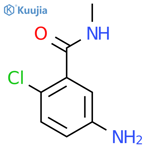

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

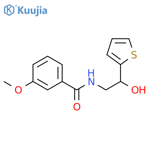

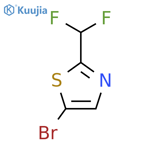

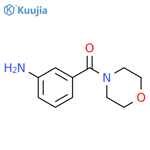

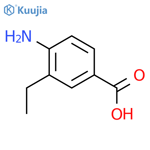

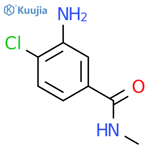

|

3-(morpholine-4-carbonyl)aniline | 104775-65-7 | C11H14N2O2 |

|

4-Amino-3-ethylbenzoic acid | 51688-75-6 | C9H11NO2 |

|

4-amino-2-methylbenzamide | 52771-13-8 | C8H10N2O |

|

3-Amino-4-chloro-N-methylbenzamide | 51920-00-4 | C8H9ClN2O |

|

5-Amino-2-methyl-3-nitrobenzamide | 90223-31-7 | C8H9N3O3 |

|

N-(2-Carboxyphenyl)glycine Monopotassium Salt | 22979-96-0 | C9H8KNO4 |

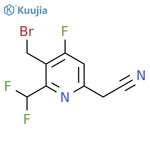

|

2-amino-5-bromo-4-fluoro-benzoic acid | 143945-65-7 | C7H5BrFNO2 |

|

5-Amino-2-hydroxy-3-methylbenzoic acid | 6265-14-1 | C8H9NO3 |

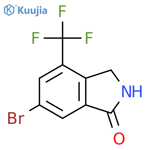

|

5-Amino-2-chloro-N-methylbenzamide | 111362-49-3 | C8H9N2OCl |

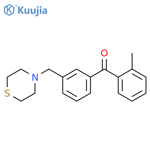

|

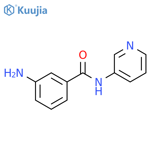

3-Amino-N-(3-pyridinyl)benzenecarboxamide | 25844-48-8 | C12H11N3O |

Literatura relevante

-

Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479

-

3. Back matter

-

4. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012

Proveedores recomendados

-

Jinta Yudi Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Amadis Chemical Company LimitedFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

PRIBOLAB PTE.LTDFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Henan Dongyan Pharmaceutical Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados